molecular formula C15H22O4 B13992434 Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate

Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate

Cat. No.: B13992434
M. Wt: 266.33 g/mol
InChI Key: XGMKQIFJIOOSTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate is an organic compound that belongs to the class of phenoxy esters This compound is characterized by the presence of a phenoxy group substituted with hydroxymethyl and dimethyl groups, attached to an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid with ethanol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 2-(4-(Carboxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoic acid.

    Reduction: 2-(4-(Hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanol.

    Substitution: Various substituted phenoxy esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenoxy acid, which can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate: Lacks the hydroxymethyl and dimethyl substitutions, resulting in different chemical properties and reactivity.

    Methyl 2-(4-(hydroxymethyl)-2,6-dimethylphenoxy)-2-methylpropanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness

This compound is unique due to the presence of both hydroxymethyl and dimethyl groups on the phenoxy ring, which impart distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)-2,6-dimethylphenoxy]-2-methylpropanoate

InChI

InChI=1S/C15H22O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-8,16H,6,9H2,1-5H3

InChI Key

XGMKQIFJIOOSTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)CO)C

Origin of Product

United States

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